REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.[Cl:14][C:15]1[N:20]=[C:19](Cl)[CH:18]=[C:17]([CH3:22])[N:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.O.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:14][C:15]1[N:16]=[C:17]([CH3:22])[CH:18]=[C:19]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:13])([F:12])[F:1])=[CH:4][CH:5]=2)[N:20]=1 |f:2.3.4,^1:41,55|
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Name
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|
Quantity
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116.52 g
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Type
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reactant
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Smiles
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FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
|
|
Quantity
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100 g
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Type
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reactant
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Smiles
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ClC1=NC(=CC(=N1)Cl)C
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Name
|
|
Quantity
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1200 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
|
|
Quantity
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195.07 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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O
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Name
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bis(triphenylphosphine)palladium
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Quantity
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2.15 g
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Type
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catalyst
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Smiles
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C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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30 °C
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Type
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CUSTOM
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Details
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then stirred at this temperature overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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giving
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Type
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CUSTOM
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Details
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some precipitation of the base
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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washed with DCM (approx. 500 mL)
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Type
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CUSTOM
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Details
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The filtrate was evaporated
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Type
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CUSTOM
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Details
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to remove the bulk of the organic solvents
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Type
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ADDITION
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Details
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To the residues was added DCM (250 mL)
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Type
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CUSTOM
|
Details
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the phases were separated
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with DCM (2×250 mL)
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Type
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WASH
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Details
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the combined extracts were washed with brine (250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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evaporated to a brown gummy solid
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Type
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STIRRING
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Details
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The solid was stirred in iso-hexane (150 mL) at 60° C. until the solid
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Type
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DISSOLUTION
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Details
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had dissolved
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Type
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TEMPERATURE
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Details
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to cool in the heat-on block naturally
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Type
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CUSTOM
|
Details
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was at 30° C.
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Type
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ADDITION
|
Details
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were added
|
Type
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CUSTOM
|
Details
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crystallisation
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Type
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WAIT
|
Details
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The mixture was stood overnight
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Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
|
the crystalline material was crushed
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solids were washed with cold iso-hexane (2×50 mL)
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Type
|
CUSTOM
|
Details
|
dried
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
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ClC1=NC(=CC(=N1)C)C1=CC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |